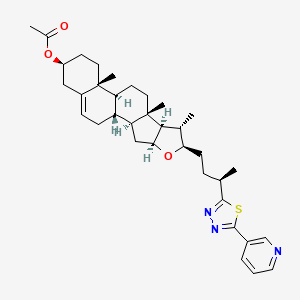

Antitumor agent-64

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C35H47N3O3S |

|---|---|

Molecular Weight |

589.8 g/mol |

IUPAC Name |

[(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-7,9,13-trimethyl-6-[(3R)-3-(5-pyridin-3-yl-1,3,4-thiadiazol-2-yl)butyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl] acetate |

InChI |

InChI=1S/C35H47N3O3S/c1-20(32-37-38-33(42-32)23-7-6-16-36-19-23)8-11-29-21(2)31-30(41-29)18-28-26-10-9-24-17-25(40-22(3)39)12-14-34(24,4)27(26)13-15-35(28,31)5/h6-7,9,16,19-21,25-31H,8,10-15,17-18H2,1-5H3/t20-,21-,25+,26-,27+,28+,29-,30+,31+,34+,35+/m1/s1 |

InChI Key |

ATDRJDQYAIVSFM-MRDOFMNJSA-N |

Isomeric SMILES |

C[C@@H]1[C@H](O[C@@H]2[C@H]1[C@]3(CC[C@H]4[C@H]([C@@H]3C2)CC=C5[C@@]4(CC[C@@H](C5)OC(=O)C)C)C)CC[C@@H](C)C6=NN=C(S6)C7=CN=CC=C7 |

Canonical SMILES |

CC1C(OC2C1C3(CCC4C(C3C2)CC=C5C4(CCC(C5)OC(=O)C)C)C)CCC(C)C6=NN=C(S6)C7=CN=CC=C7 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Discovery and Synthesis of Antitumor Agent-64 (Compound 8d)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Antitumor Agent-64, a novel diosgenin derivative with potent cytotoxic activity against human lung cancer cells. This document details the experimental protocols, quantitative data, and mechanistic insights to support further research and development in the field of oncology.

Introduction

This compound, also referred to as Compound 8d, is a semi-synthetic derivative of diosgenin, a naturally occurring steroidal sapogenin. The development of this agent was predicated on the known anticancer properties of diosgenin, with the strategic incorporation of a 1,3,4-thiadiazole moiety to enhance its cytotoxic potential. This modification has resulted in a compound with significant activity against the A549 non-small cell lung cancer cell line, demonstrating a promising therapeutic window with lower toxicity to non-cancerous cells.

Discovery and Rationale

The design of this compound was based on the established antitumor activity of diosgenin, which has been shown to induce apoptosis and inhibit proliferation in various cancer cell lines. The rationale for its synthesis was to explore the impact of heterocyclic moieties on the bioactivity of the diosgenin scaffold. The 1,3,4-thiadiazole ring system was selected for its known association with a wide range of pharmacological activities, including anticancer effects. The aim was to create novel derivatives with improved potency and selectivity.

Synthesis of this compound (Compound 8d)

The synthesis of this compound is a multi-step process starting from diosgenin. The following is a detailed experimental protocol for its preparation.

Experimental Protocol: Synthesis

Step 1: Synthesis of Diosgenin Intermediate

-

Diosgenin is first converted to an intermediate by targeting the hydroxyl group at the C-3 position. This typically involves an etherification or esterification reaction to introduce a linker that can be further functionalized.

Step 2: Introduction of the Thiadiazole Moiety

-

The functionalized diosgenin intermediate is then reacted with a precursor of the 1,3,4-thiadiazole ring. A common method involves the reaction of a carboxylic acid derivative of the diosgenin intermediate with thiosemicarbazide, followed by cyclization.

Step 3: Synthesis of the Final Compound 8d

-

The final step involves the introduction of the 3-pyridyl group onto the 1,3,4-thiadiazole ring. This is achieved by reacting the thiadiazole intermediate with a suitable pyridine-containing reagent.

General Synthetic Scheme:

Caption: Synthetic workflow for this compound.

In Vitro Cytotoxicity Evaluation

The antitumor activity of this compound was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay

-

Cell Seeding: Human cancer cell lines (A549, HepG2, MCF-7, HCT-116) and normal human gastric epithelial cells (GES-1) were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

-

Compound Treatment: The cells were then treated with various concentrations of this compound and the parent compound, diosgenin, for 48 hours.

-

MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

-

Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

Quantitative Data

The cytotoxic activities of this compound (Compound 8d) and the parent diosgenin are summarized in the table below.

| Compound | IC50 (µM) | |||

| A549 (Lung) | HepG2 (Liver) | MCF-7 (Breast) | GES-1 (Normal) | |

| This compound (8d) | 3.93 | >40 | >40 | 420.4 |

| Diosgenin | 26.41 | >40 | >40 | >400 |

Table 1: In vitro cytotoxic activity of this compound (Compound 8d) and Diosgenin.

Mechanism of Action: Mitochondria-Mediated Apoptosis

This compound induces apoptosis in A549 cells through the mitochondria-related intrinsic pathway. This process involves the disruption of the mitochondrial membrane potential and the activation of a cascade of caspases.

Signaling Pathway

The proposed signaling pathway for this compound-induced apoptosis is depicted below.

Caption: Mitochondria-mediated apoptosis pathway.

Conclusion

This compound (Compound 8d) represents a significant advancement in the development of diosgenin-based anticancer agents. Its potent and selective cytotoxic activity against A549 lung cancer cells, coupled with a well-defined mechanism of action involving the intrinsic apoptosis pathway, makes it a compelling candidate for further preclinical and clinical investigation. The detailed protocols and data presented in this guide are intended to facilitate these future studies and contribute to the development of novel cancer therapeutics.

Molecular target identification for Antitumor agent-64

Molecular Target Identification of Antitumor Agent-64

Abstract: This document provides a comprehensive technical overview of the molecular target identification and mechanism of action for the novel investigational compound, this compound (hereafter referred to as AG-64). Through a series of biochemical and cell-based assays, AG-64 has been identified as a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This agent demonstrates significant anti-proliferative activity in cancer cell lines harboring activating EGFR mutations, suggesting its potential as a targeted therapy for specific cancer patient populations. This guide details the experimental methodologies, presents key quantitative data, and illustrates the underlying signaling pathways and workflows.

Introduction

The identification of a specific molecular target is a critical step in the development of targeted cancer therapies. This compound is a novel small molecule inhibitor identified from a high-throughput screening campaign designed to discover compounds with anti-proliferative effects on non-small cell lung cancer (NSCLC) cell lines. This whitepaper outlines the systematic approach taken to elucidate its precise molecular target and validate its mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative data from biochemical and cellular assays performed to characterize the activity and selectivity of AG-64.

Table 1: In Vitro Kinase Inhibitory Activity of AG-64

This table presents the half-maximal inhibitory concentration (IC50) values of AG-64 against a panel of protein tyrosine kinases. The data demonstrates high potency against EGFR, particularly the L858R mutant, and significant selectivity over other related kinases.

| Kinase Target | IC50 (nM) | Assay Type |

| EGFR (Wild-Type) | 15.2 ± 2.1 | LanthaScreen Eu Kinase |

| EGFR (L858R Mutant) | 1.8 ± 0.4 | LanthaScreen Eu Kinase |

| EGFR (T790M Mutant) | 450.7 ± 35.5 | LanthaScreen Eu Kinase |

| HER2/ERBB2 | 890.5 ± 78.2 | ADP-Glo Kinase Assay |

| VEGFR2 | > 10,000 | ADP-Glo Kinase Assay |

| SRC | 2,150 ± 180.3 | ADP-Glo Kinase Assay |

Table 2: Anti-proliferative Activity of AG-64 in Cancer Cell Lines

This table shows the half-maximal growth inhibition (GI50) values for AG-64 across various human cancer cell lines. The compound shows potent activity against cell lines with EGFR mutations (NCI-H1975 and HCC827) and significantly less activity against those with wild-type EGFR (A549).

| Cell Line | Cancer Type | EGFR Status | GI50 (nM) |

| HCC827 | NSCLC | del E746-A750 | 8.5 ± 1.2 |

| NCI-H1975 | NSCLC | L858R, T790M | 480.3 ± 45.1 |

| A549 | NSCLC | Wild-Type | 9,500 ± 620.7 |

| MCF-7 | Breast | Wild-Type | > 15,000 |

Table 3: Quantification of Target Engagement in HCC827 Cells

This table presents the densitometric quantification of Western blot data, showing the dose-dependent inhibition of EGFR phosphorylation and its downstream signaling proteins, AKT and ERK, after a 4-hour treatment with AG-64 in the HCC827 cell line.

| AG-64 Conc. (nM) | p-EGFR (Y1068) (% of Control) | p-AKT (S473) (% of Control) | p-ERK1/2 (T202/Y204) (% of Control) |

| 0 (Control) | 100% | 100% | 100% |

| 1 | 78% | 85% | 81% |

| 10 | 21% | 35% | 29% |

| 100 | <5% | 11% | 9% |

| 1000 | <1% | <5% | <5% |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Kinase Assay

-

Objective: To determine the IC50 of AG-64 against purified kinase enzymes.

-

Methodology: The LanthaScreen™ Eu Kinase Binding Assay and ADP-Glo™ Kinase Assay were used.

-

Reagents: Recombinant human kinase enzymes (EGFR, HER2, etc.), appropriate kinase buffer, ATP, and the respective substrate (poly-GT for tyrosine kinases). AG-64 was serially diluted in DMSO.

-

Procedure (LanthaScreen): Kinase, Eu-labeled anti-tag antibody, and a fluorescent tracer were combined in a 384-well plate. AG-64 dilutions were added. The reaction was initiated by adding ATP.

-

Incubation: The reaction mixture was incubated at room temperature for 60 minutes.

-

Detection: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal was read on a microplate reader.

-

Data Analysis: The raw data was converted to percent inhibition, and IC50 values were calculated using a four-parameter logistic curve fit in GraphPad Prism.

-

Cell Viability Assay

-

Objective: To measure the anti-proliferative effect of AG-64 on cancer cell lines.

-

Methodology: The CellTiter-Glo® Luminescent Cell Viability Assay was used.

-

Cell Plating: Cells (HCC827, A549, etc.) were seeded into 96-well opaque-walled plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: AG-64 was serially diluted in culture medium and added to the cells. A vehicle control (DMSO) was included.

-

Incubation: Plates were incubated for 72 hours at 37°C in a 5% CO2 incubator.

-

Lysis and Detection: CellTiter-Glo® Reagent was added to each well to induce cell lysis and generate a luminescent signal proportional to the amount of ATP present.

-

Data Analysis: Luminescence was read on a plate reader. GI50 values were determined by plotting the percentage of cell growth inhibition against the log concentration of AG-64 and fitting the data to a sigmoidal dose-response curve.

-

Western Blotting for Pathway Analysis

-

Objective: To confirm target engagement by assessing the phosphorylation status of EGFR and its downstream effectors.

-

Methodology:

-

Cell Treatment: HCC827 cells were serum-starved overnight and then treated with various concentrations of AG-64 for 4 hours. Cells were then stimulated with EGF (50 ng/mL) for 15 minutes.

-

Lysis: Cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (20 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes were blocked and incubated overnight with primary antibodies against p-EGFR (Y1068), total EGFR, p-AKT (S473), total AKT, p-ERK1/2 (T202/Y204), total ERK, and GAPDH (as a loading control).

-

Detection: Membranes were incubated with HRP-conjugated secondary antibodies, and bands were visualized using an enhanced chemiluminescence (ECL) substrate on a digital imager. Densitometry was performed using ImageJ software.

-

Visualizations: Pathways and Workflows

The following diagrams were generated using Graphviz to illustrate key biological and experimental processes.

The Structure-Activity Relationship of Diosgenin Derivatives as Potent Antitumor Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diosgenin, a naturally occurring steroidal sapogenin, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including its potential as an anticancer agent.[1][2] However, its therapeutic application is often hampered by poor water solubility and limited bioavailability.[3][4] This has spurred extensive research into the synthesis of diosgenin derivatives with improved physicochemical properties and enhanced antitumor efficacy. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of these derivatives, focusing on key structural modifications that influence their cytotoxic and mechanistic profiles. We will use "Antitumor agent-64" as a representative example of a highly potent, next-generation diosgenin derivative, drawing upon the characteristics of the most successful analogues reported in the literature.

Core Concept: Structure-Activity Relationship (SAR) of Diosgenin Derivatives

The fundamental principle guiding the development of diosgenin-based antitumor agents is that specific chemical modifications to the core diosgenin structure can dramatically alter its biological activity. The primary sites for modification are the C-3 hydroxyl group on the A-ring and the F-ring.[3] Emerging evidence strongly suggests that modifications at the C-3 position of the A-ring tend to yield derivatives with more potent antitumor activity compared to F-ring modifications.

Key SAR insights include:

-

Improving Hydrophilicity: The introduction of polar functional groups, such as quaternary ammonium salts, hydroxamic acids, and amino acids, at the C-3 position can significantly enhance water solubility, leading to improved antitumor activity.

-

Linker and Terminal Groups: The nature of the linker and terminal functional groups appended to the C-3 position is critical. The presence of linkers like succinic or glutaric acid, coupled with a piperazinyl amide terminus or lipophilic cations, has been shown to be beneficial for cytotoxic activity.

-

Hydrophobic Moieties: For certain classes of derivatives, such as triazole bromides, the introduction of larger hydrophobic groups can enhance antitumor efficacy.

-

Heterocyclic Modifications: The incorporation of heterocyclic rings can lead to stronger hydrogen bonding and dipole-dipole interactions, which correlate with improved activity.

-

F-Ring Opening: Derivatives where the F-ring is absent have been studied, with activity being dependent on the nature of the substitutions. While aliphatic and aromatic esters of these F-ring-lacking analogues showed no activity, those with specific heterocyclic and acid ester functionalities demonstrated good antitumor potential.

Quantitative Data on Antitumor Activity

The antitumor activity of diosgenin derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following tables summarize representative data from the literature.

| Derivative Type | Modification | Cancer Cell Line | IC50 (µM) | Reference |

| Quaternary Phosphonium Salts | C-3 position | Aspc-1 (pancreatic) | 0.18 - 2.27 | |

| H358 (lung) | 1.71 - 4.32 | |||

| HCT-116 (colorectal) | >5 | |||

| SW620 (colorectal) | 0.45 - 4.39 | |||

| Hydroxamic Acids | C-3 position | Aspc-1 (pancreatic) | 2.14 - 4.96 | |

| H358 (lung) | 4.32 - >5 | |||

| HCT-116 (colorectal) | >5 | |||

| SW620 (colorectal) | 1.92 - >5 | |||

| Piperazinyl Amide Derivatives | C-3 position with succinic linker | HepG2 (liver) | 1.9 | |

| A549 (lung) | Potent | |||

| MCF-7 (breast) | Potent | |||

| α-Lipoic Acid Analogue | C-3 with β-D-2-amino-2-deoxy-glucopyranose | SK-N-SH (neuroblastoma) | 4.8 | |

| MCF-7 (breast) | Moderate | |||

| HeLa (cervical) | 7.3 | |||

| Diosgenin (Parent Compound) | - | SAS (oral squamous carcinoma) | 31.7 | |

| HSC3 (oral squamous carcinoma) | 61 |

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of diosgenin derivatives. Below are protocols for key in vitro assays.

Cytotoxicity Assessment: MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Reagent Preparation:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: Dissolve MTT in phosphate-buffered saline (PBS) to a concentration of 5 mg/mL. Filter-sterilize the solution.

-

Solubilization solution: Prepare a solution of 10% SDS in 0.01 M HCl.

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the diosgenin derivatives and a vehicle control. Incubate for 48-72 hours.

-

Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of the solubilization solution to each well.

-

Incubate the plate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Apoptosis Analysis: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Reagent Preparation:

-

1X Binding Buffer: Dilute a 10X stock (100 mM Hepes, 1.4 M NaCl, 25 mM CaCl₂) with distilled water.

-

Annexin V-FITC staining solution.

-

Propidium Iodide (PI) staining solution.

-

-

Procedure:

-

Treat cells with the diosgenin derivative for the desired time.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle via flow cytometry.

-

Reagent Preparation:

-

70% Ethanol (ice-cold).

-

PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).

-

-

Procedure:

-

Treat cells with the diosgenin derivative and harvest them.

-

Wash the cells with cold PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in the PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer.

-

Protein Expression Analysis: Western Blotting

This technique is used to detect and quantify specific proteins involved in signaling pathways.

-

Procedure:

-

Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, p-p38, total p38, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Derivative Evaluation

Caption: Workflow for the development of antitumor diosgenin derivatives.

Diosgenin Derivative-Induced Apoptosis via p38 MAPK Pathway

Caption: p38 MAPK pathway in diosgenin derivative-induced apoptosis.

Modulation of EGFR and STAT3 Signaling by Diosgenin Derivatives

Caption: Inhibition of EGFR and STAT3 pathways by diosgenin derivatives.

Conclusion

The development of diosgenin derivatives represents a promising strategy in the search for novel antitumor agents. The structure-activity relationship studies clearly indicate that modifications at the C-3 position, aimed at improving hydrophilicity and introducing specific functional moieties, are key to enhancing cytotoxic potency. The mechanisms of action for these derivatives are multifaceted, often involving the induction of apoptosis and cell cycle arrest through the modulation of critical signaling pathways such as p38 MAPK, EGFR, and STAT3. The hypothetical "this compound" embodies the desired characteristics of these next-generation compounds: high potency (low micromolar to nanomolar IC50), improved solubility, and a well-defined mechanism of action targeting key cancer cell vulnerabilities. Future research should continue to explore novel C-3 modifications and delve deeper into the intricate signaling networks affected by these compounds to optimize their therapeutic potential.

References

Early-Stage Preclinical Research on Antitumor Agent-64: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently limited publicly available information on Antitumor agent-64. A comprehensive, in-depth technical guide requires access to detailed, peer-reviewed research data, which is not available in the public domain at this time. The experimental protocols and some graphical representations are based on established methodologies in preclinical cancer research and the high-level information available.

Introduction

This compound, also identified as Compound 8d, is a derivative of diosgenin, a naturally occurring steroid sapogenin.[1][2][3] Preliminary research indicates that this agent exhibits potent cytotoxic effects against the A549 human lung adenocarcinoma cell line. The primary mechanism of action is reported to be the induction of apoptosis through a mitochondria-related pathway. This document provides a structured overview of the available data and outlines standard experimental approaches for the preclinical assessment of such an agent.

Summary of Preclinical Data

The available information on this compound is qualitative. Key findings from initial in vitro studies are summarized below.

| Parameter | Description | Source |

| Compound Name | This compound (Compound 8d) | |

| Chemical Class | Diosgenin derivative | |

| Biological Activity | Cytotoxic | |

| Target Cell Line | A549 (Human Lung Adenocarcinoma) | |

| Mechanism of Action | Induces apoptosis via the mitochondria-related pathway |

Proposed Mechanism of Action: Mitochondria-Mediated Apoptosis

This compound is suggested to induce apoptosis through the intrinsic, or mitochondrial, pathway. This pathway is initiated by cellular stress and is regulated by the Bcl-2 family of proteins. The process culminates in the activation of caspases, which are the executioners of apoptosis.

Caption: Proposed signaling pathway of this compound via mitochondria-mediated apoptosis.

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. The following represents a standard methodology for evaluating the in vitro cytotoxicity of a novel antitumor compound.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration-dependent cytotoxic effect of this compound on the A549 cancer cell line and calculate the half-maximal inhibitory concentration (IC50).

Materials:

-

This compound

-

A549 human lung adenocarcinoma cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Dimethyl sulfoxide (DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: A549 cells are harvested during their exponential growth phase and seeded into 96-well plates at a density of 5 x 10³ cells per well. Plates are incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: A stock solution of this compound is prepared in DMSO and then serially diluted in culture medium to achieve a range of final concentrations. The medium in the wells is replaced with the medium containing the various concentrations of this compound. Control wells receive medium with DMSO at the same final concentration as the highest drug concentration.

-

Incubation: The plates are incubated for 48-72 hours.

-

MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution (5 mg/mL in PBS) is added to each well. The plates are then incubated for another 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals, resulting in a purple solution.

-

Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The cell viability is calculated as a percentage relative to the control wells. The IC50 value is determined by plotting the cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Experimental and Logical Workflows

A typical workflow for the initial preclinical evaluation of a novel antitumor agent is depicted below. This workflow outlines the logical progression from initial screening to more detailed mechanistic studies.

Caption: A generalized workflow for the early-stage in vitro evaluation of an antitumor agent.

Conclusion and Future Directions

This compound shows initial promise as a cytotoxic agent against lung adenocarcinoma cells through the induction of mitochondria-mediated apoptosis. However, the lack of comprehensive, publicly available data necessitates further research. To advance the development of this compound, future studies should focus on:

-

Broad-Spectrum Cytotoxicity: Evaluating the activity of this compound against a wider panel of cancer cell lines.

-

In-Depth Mechanistic Studies: Elucidating the specific molecular targets within the mitochondrial apoptosis pathway.

-

In Vivo Efficacy: Assessing the antitumor effects in relevant animal models of lung cancer.

-

Pharmacokinetics and Toxicology: Determining the absorption, distribution, metabolism, excretion (ADME), and safety profile of the compound.

The generation and publication of such data will be critical in determining the therapeutic potential of this compound.

References

An In-depth Technical Guide to the Molecular Docking Studies of Antitumor Agent-64 with Target Proteins

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the molecular docking studies of a key anti-cancer candidate, referred to herein as Antitumor agent-64. Recognizing the ambiguity in the nomenclature of early-stage compounds, this document addresses two primary interpretations of "this compound": a Tropomyosin receptor kinase (Trk) inhibitor, exemplified by AZ64, and a diosgenin derivative that induces apoptosis, exemplified by Compound 8d. This guide details the molecular interactions, binding affinities, and methodologies crucial for understanding their therapeutic potential. It is designed to be a practical resource for researchers engaged in computational drug design and the development of novel cancer therapeutics.

Introduction to this compound

The designation "this compound" has been associated with multiple investigational compounds. This guide focuses on two prominent examples that represent distinct mechanisms of anticancer activity:

-

AZ64, a Tropomyosin Receptor Kinase (Trk) Inhibitor: Tropomyosin receptor kinases are a family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) that play a critical role in the development and function of the nervous system. Dysregulation of Trk signaling, often through gene fusions, is an oncogenic driver in a variety of adult and pediatric cancers. AZ64 is a potent and selective inhibitor of Trk kinases, blocking their phosphorylation at nanomolar concentrations and thereby inhibiting tumor growth.[1]

-

This compound (Compound 8d), a Diosgenin Derivative: Diosgenin and its derivatives are steroidal saponins that have demonstrated significant antitumor activity. These compounds can induce apoptosis in cancer cells through the mitochondria-related pathway. This pathway is regulated by the Bcl-2 family of proteins, which control mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors. Some diosgenin derivatives have also been shown to target other signaling molecules like p38α mitogen-activated protein kinase (MAPK).

Molecular Docking of AZ64 with Trk Kinases

Molecular docking simulations are pivotal in elucidating the binding mode of AZ64 to the ATP-binding pocket of Trk kinases. These studies provide insights into the specific interactions that contribute to its high inhibitory potency.

Quantitative Data: Binding Affinity and Inhibitory Activity

The following table summarizes the known inhibitory constants (Ki) for AZ64 against TrkA and TrkB, which are indicative of its high binding affinity.

| Compound | Target Protein | Ki (nM) | Reference |

| AZ64 | TrkA | <2.0 ± 0.25 | [2] |

| AZ64 | TrkB | <2.0 ± 0.25 | [2] |

Table 1: Inhibitory constants of AZ64 for Trk kinases.

Signaling Pathway of Trk Kinases

Upon binding of a neurotrophin ligand, Trk receptors dimerize and autophosphorylate, initiating downstream signaling cascades, primarily the Ras/MAPK and PI3K/Akt pathways, which promote cell survival and proliferation. AZ64 inhibits the initial autophosphorylation step.

Experimental Protocol for Molecular Docking of Trk Inhibitors

This protocol is adapted from established methodologies for docking small molecule inhibitors to kinase domains.

2.3.1. Software and Tools

-

Molecular Docking Software: AutoDock Vina, Glide (Schrödinger), or similar.

-

Protein Preparation: Schrödinger's Protein Preparation Wizard, UCSF Chimera, or AutoDockTools.

-

Ligand Preparation: LigPrep (Schrödinger) or similar.

-

Visualization: PyMOL, Discovery Studio Visualizer, or UCSF Chimera.

2.3.2. Protein Preparation

-

Obtain Crystal Structure: Download the crystal structure of the target Trk kinase domain (e.g., TrkA, PDB ID: 4YNE) from the Protein Data Bank (PDB).

-

Pre-processing: Remove water molecules and any co-crystallized ligands.

-

Add Hydrogens: Add hydrogen atoms to the protein structure.

-

Assign Charges and Protonation States: Assign partial charges and determine the protonation states of ionizable residues, often at a physiological pH of 7.4.

-

Energy Minimization: Perform a restrained energy minimization of the protein structure to relieve any steric clashes.

2.3.3. Ligand Preparation

-

Generate 3D Structure: Create a 3D structure of AZ64.

-

Generate Tautomers and Ionization States: Generate possible tautomers and ionization states at a physiological pH.

-

Energy Minimization: Minimize the energy of the ligand structure.

2.3.4. Grid Generation and Docking

-

Define Binding Site: Define the docking grid box around the ATP-binding site of the Trk kinase, typically centered on the co-crystallized ligand if available.

-

Run Docking Simulation: Perform the molecular docking simulation using the prepared protein and ligand files. Multiple docking runs are recommended to ensure convergence.

-

Analyze Results: Analyze the resulting docking poses and their corresponding binding energies. The pose with the lowest binding energy is typically considered the most favorable.

-

Visualize Interactions: Visualize the protein-ligand interactions to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

Molecular Docking of this compound (Diosgenin Derivative) with Apoptosis-Related Proteins

Molecular docking studies of diosgenin derivatives are crucial for understanding their pro-apoptotic mechanism. These studies often focus on their interactions with members of the Bcl-2 family and other signaling proteins like p38α-MAPK.

Quantitative Data: Binding Affinities

The following table presents representative binding affinities of diosgenin derivatives with Bcl-2, Bcl-xL, and a predicted strong interaction with p38α-MAPK.

| Compound | Target Protein | Binding Affinity (kcal/mol) | Reference |

| Diosgenin | Bcl-2 | -7.9 | [3] |

| Prosapogenin A | Bcl-2 | -9.0 | [3] |

| Dioscin | Bcl-2 | -8.8 | |

| Diosgenin | Bcl-xL | -9.7 | |

| Diosgenin Derivative (Compound 8) | p38α-MAPK | Strong interaction predicted |

Table 2: Binding affinities of diosgenin and its derivatives with apoptosis-related proteins.

Signaling Pathway: Mitochondria-Mediated Apoptosis

Diosgenin derivatives can induce apoptosis by modulating the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

Experimental Protocol for Molecular Docking of Diosgenin Derivatives

This protocol outlines the steps for docking diosgenin derivatives with Bcl-2 family proteins or p38α-MAPK.

3.3.1. Software and Tools

-

Molecular Docking Software: AutoDock 4.2, AutoDock Vina, or similar.

-

Protein Preparation: AutoDockTools, Discovery Studio.

-

Ligand Preparation: ChemDraw, Avogadro, AutoDockTools.

-

Visualization: PyMOL, Discovery Studio Visualizer.

3.3.2. Protein Preparation

-

Obtain Crystal Structure: Download the crystal structure of the target protein (e.g., Bcl-2, PDB ID: 2O2F; p38α-MAPK, PDB ID: 1A9U) from the PDB.

-

Pre-processing: Remove any co-crystallized ligands and water molecules.

-

Add Hydrogens: Add polar hydrogen atoms to the protein structure.

-

Assign Charges: Compute and add Gasteiger or Kollman charges.

-

Define Grid Box: Define the grid parameters to encompass the known binding site of the protein. For Bcl-2, this is the BH3-binding groove. For p38α-MAPK, it is the ATP-binding site.

3.3.3. Ligand Preparation

-

Draw and Optimize Structure: Draw the 2D structure of the diosgenin derivative and convert it to a 3D structure. Perform energy minimization.

-

Set Torsion Angles: Define the rotatable bonds in the ligand.

-

Save in Required Format: Save the prepared ligand file in the appropriate format (e.g., PDBQT for AutoDock).

3.3.4. Docking and Analysis

-

Run Docking Algorithm: Execute the docking using an algorithm like the Lamarckian Genetic Algorithm in AutoDock.

-

Cluster and Rank Poses: Cluster the resulting docking poses based on root-mean-square deviation (RMSD) and rank them by their binding energy.

-

Select Best Pose: The pose in the most populated cluster with the lowest binding energy is typically selected for further analysis.

-

Analyze Interactions: Visualize and analyze the interactions between the ligand and the protein's active site residues.

General Workflow for Molecular Docking Studies

The following diagram illustrates a generalized workflow applicable to the molecular docking studies of any small molecule antitumor agent.

References

- 1. AZ64 inhibits TrkB and enhances the efficacy of chemotherapy and local radiation in neuroblastoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AZ64 inhibits TrkB and enhances the efficacy of chemotherapy and local radiation in neuroblastoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tis.wu.ac.th [tis.wu.ac.th]

Methodological & Application

Application Notes and Protocols for Antitumor Agent-64 in Cell Culture

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Antitumor Agent-64 is a novel compound demonstrating significant cytotoxic effects against various cancer cell lines. This document provides detailed protocols for the in vitro use of this compound in cell culture, including reconstitution, storage, and application in key cellular assays. The provided methodologies are intended to serve as a guide for researchers and drug development professionals.

Product Information

-

Compound Name: this compound

-

Synonyms: Compound 8d (a diosgenin derivative), Compound 5m

-

Mechanism of Action: this compound induces apoptosis through the mitochondria-related pathway.[1][2] It has been shown to increase the expression of BAX, decrease the expression of Bcl-2, activate caspases 3 and 7, and lead to PARP cleavage.[2] Additionally, it can cause cell cycle arrest at the G2/M phase.[2] In some non-small cell lung cancer (NSCLC) cells, a similar agent, AZ64, was found to induce G2/M arrest by inhibiting the dephosphorylation of phospho-cdc2 (Tyr15).[3]

-

Storage and Stability: Store at room temperature in the continental US; however, specific storage conditions should be followed as recommended in the Certificate of Analysis.

Data Presentation

Table 1: Cytotoxicity of this compound (Compound 5m)

| Cell Line | IC50 Value |

| CCRF-CEM | 2.4 µM |

This data is based on published findings for "Anticancer agent 64 (compound 5m)".

Experimental Protocols

Reconstitution and Storage of this compound

Proper handling and storage of this compound are crucial for maintaining its activity.

Materials:

-

This compound (lyophilized powder)

-

Sterile, anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes

-

Pipettes and sterile, filtered pipette tips

Protocol:

-

Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.

-

Following the instructions on the product's Certificate of Analysis, reconstitute the compound with the appropriate volume of sterile DMSO to create a stock solution (e.g., 10 mM).

-

Mix thoroughly by vortexing until the powder is completely dissolved.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C as recommended on the Certificate of Analysis.

Cell Culture and Treatment

This protocol provides a general guideline for treating adherent cancer cell lines with this compound.

Materials:

-

Cancer cell line of interest (e.g., A549, CCRF-CEM)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

Sterile cell culture plates (e.g., 96-well, 6-well)

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Incubator (37°C, 5% CO2)

Protocol:

-

Culture the cells in T-75 flasks until they reach 70-80% confluency.

-

Wash the cells with PBS and detach them using Trypsin-EDTA.

-

Neutralize the trypsin with complete medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh complete medium and perform a cell count.

-

Seed the cells into the appropriate cell culture plates at a predetermined optimal density.

-

Allow the cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced cytotoxicity.

-

Remove the medium from the wells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest treatment concentration).

-

Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cells treated with this compound in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

After the treatment period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

-

Carefully remove the medium from each well.

-

Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol detects apoptosis by staining for phosphatidylserine externalization (Annexin V) and plasma membrane integrity (Propidium Iodide).

Materials:

-

Cells treated with this compound in a 6-well plate

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

After treatment, collect both the floating and adherent cells.

-

Wash the adherent cells with PBS and detach them with Trypsin-EDTA. Combine with the floating cells from the supernatant.

-

Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol analyzes the distribution of cells in different phases of the cell cycle.

Materials:

-

Cells treated with this compound in a 6-well plate

-

Cold 70% ethanol

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Protocol:

-

Collect and wash the treated cells as described in the apoptosis assay protocol.

-

Resuspend the cell pellet in 1 mL of cold PBS.

-

Fix the cells by adding the cell suspension dropwise into 3 mL of ice-cold 70% ethanol while gently vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash the pellet with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the samples using a flow cytometer.

Visualizations

Caption: General experimental workflow for cell-based assays.

Caption: Proposed apoptotic signaling pathway.

Caption: Proposed G2/M arrest signaling pathway.

References

Application Notes: Antitumor Agent-64 (Paclitaxel as a Model) for In Vivo Xenograft Studies

Introduction

Antitumor Agent-64 (represented by Paclitaxel) is a potent chemotherapeutic agent widely utilized in preclinical cancer research, particularly in in vivo xenograft models. These models, where human tumor cells are implanted into immunocompromised mice, are crucial for evaluating the efficacy, dosage, and toxicity of novel anticancer compounds before clinical trials. This document provides detailed protocols and data for researchers utilizing this compound in such models.

Mechanism of Action

This compound's primary mechanism involves the disruption of microtubule dynamics, which are essential for cell division.[1][2] It binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their disassembly.[1][3] This stabilization of microtubules leads to the formation of non-functional microtubule bundles, disrupting the mitotic spindle assembly required for chromosome segregation during mitosis.[4] Consequently, the cell cycle is arrested at the G2/M phase, which ultimately triggers apoptosis (programmed cell death) in rapidly dividing cancer cells. Additionally, this compound can induce apoptosis through the activation of various signaling pathways, including the c-Jun N-terminal kinase (JNK) pathway, and exhibits anti-angiogenic properties.

Caption: Mechanism of action for this compound (Paclitaxel).

Experimental Protocols

Protocol 1: Determination of Maximum Tolerated Dose (MTD)

The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity, often defined as a body weight loss of less than 15% and no treatment-related fatalities.

Materials:

-

This compound (Paclitaxel)

-

Vehicle solution (e.g., Cremophor EL and ethanol mixture, diluted with saline)

-

Healthy, immunocompromised mice (e.g., BALB/c nude, NSG), 6-8 weeks old

-

Sterile syringes and needles for injection

-

Animal balance

Procedure:

-

Acclimatization: Allow mice to acclimate to the facility for at least one week before the study.

-

Grouping: Randomly assign mice into groups of 5. Include a vehicle control group.

-

Dose Escalation: Prepare a series of escalating doses of this compound. A typical range for a standard Paclitaxel formulation could be 10, 20, 30, 40, and 50 mg/kg.

-

Administration: Administer a single dose of the agent or vehicle to each mouse via the intended route (e.g., intravenous (IV) tail vein injection or intraperitoneal (IP) injection).

-

Monitoring: Monitor the mice daily for a minimum of 14 days for:

-

Body Weight: Weigh each mouse daily. Calculate the percentage change from the initial weight.

-

Clinical Signs of Toxicity: Observe for changes in behavior such as lethargy, ruffled fur, hunched posture, or loss of appetite.

-

Mortality: Record any treatment-related deaths.

-

-

MTD Determination: The MTD is defined as the highest dose that results in no more than 15% mean body weight loss and no drug-related deaths. If significant toxicity is observed, the dose should be reduced.

Protocol 2: In Vivo Xenograft Efficacy Study

This protocol outlines the procedure for evaluating the antitumor efficacy of Agent-64 in a subcutaneous xenograft model.

Materials:

-

Human cancer cell line (e.g., A549, MCF-7, HCT-15)

-

Cell culture medium and reagents

-

Matrigel (optional, can improve tumor take rate)

-

Immunocompromised mice (6-8 weeks old)

-

This compound at the predetermined MTD or therapeutic dose

-

Vehicle solution

-

Digital calipers

-

Animal balance

Procedure:

-

Cell Preparation: Culture cancer cells to ~80% confluency. Harvest and resuspend the cells in sterile PBS or medium, often mixed 1:1 with Matrigel, to the desired concentration (e.g., 3-5 x 10^6 cells per 100-200 µL).

-

Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to grow. Begin measuring tumor dimensions with digital calipers 2-3 times per week once they become palpable. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2 .

-

Randomization: Once tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=5-10 mice per group).

-

Treatment:

-

Administer this compound at the selected dose and schedule (e.g., 20 mg/kg, IV, daily for 5 days).

-

Administer the vehicle solution to the control group using the same schedule and route.

-

-

Efficacy and Toxicity Monitoring:

-

Measure tumor volume and mouse body weight 2-3 times per week throughout the study.

-

Monitor for any clinical signs of toxicity.

-

-

Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size (e.g., ~1500 mm³), or after a fixed duration.

-

Data Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control.

Caption: General workflow for an in vivo subcutaneous xenograft study.

Data Presentation: Dosage and Efficacy Summary

The following tables summarize quantitative data from various studies using Paclitaxel in different xenograft models.

Table 1: Paclitaxel Dosage and Administration Routes in Mouse Xenograft Models

| Cancer Model | Mouse Strain | Dosage | Route | Dosing Schedule | Reference |

| Lung Cancer (A549, H460) | Nude | 12 & 24 mg/kg/day | IV | Daily for 5 days | |

| Non-Small Cell Lung (A549) | Nude | 20 mg/kg | IV | Three doses | |

| Appendiceal Adenocarcinoma | NSG | 6.25, 12.5, 25 mg/kg | IP | Weekly for 3 weeks (2 cycles) | |

| Breast Cancer (MCF-7) | Nude | 10-30 mg/kg | IP | Once every 5 days (3 doses) | |

| Pancreatic Carcinoma | Nude | 10 mg/kg | IP | Single dose | |

| Sarcoma (HT1080) | Nude | 50 mg/kg | IV | 3-hour infusion |

Table 2: Efficacy of Paclitaxel in Mouse Xenograft Models

| Cancer Model | Dosage and Route | Efficacy Outcome | Reference |

| Lung Cancer Panel | 12 & 24 mg/kg IV | Statistically significant tumor growth inhibition | |

| Appendiceal Adenocarcinoma | 25 mg/kg IP | 71.4% - 98.3% reduction in tumor burden | |

| Non-Small Cell Lung (A549) | 20 mg/kg IV (USP formulation) | 90% tumor growth inhibition | |

| Sarcoma (HT1080) | 50 mg/kg IV | 80% response rate (40% complete response) | |

| Lung Cancer (A549) | 200 & 600 mg/kg Oral | 41-86% & 60-93% tumor inhibition rate |

Table 3: Reported Toxicity of Paclitaxel in Mouse Xenograft Models

| Mouse Strain | Dosage and Route | Observed Toxicity | Reference |

| Nude | 24 mg/kg/day IV (5 days) | Body weight loss similar to or lower than cisplatin | |

| NSG | 25 mg/kg IV | Lethal within 10 minutes of administration | |

| NSG | 25 mg/kg IP | 12% body weight loss one week after treatment | |

| Nude | 50 mg/kg IV | Maximum weight loss of 11.6% | |

| N/A | >15-20% body weight loss | Considered a sign of significant toxicity |

References

Application Note: Solubilization and Preparation of Antitumor Agent-64 for Preclinical Research

Introduction

Antitumor agent-64 is a novel, synthetic small molecule inhibitor targeting a key kinase in oncogenic signaling pathways. Its hydrophobic nature presents a significant challenge for its use in aqueous biological systems. Improper solubilization can lead to compound precipitation, inaccurate dose administration, and non-reproducible experimental results. This document provides detailed, validated protocols for the solubilization and preparation of this compound for consistent performance in both in vitro and in vivo preclinical research settings.

Compound Profile

-

Compound Name: this compound

-

Appearance: White to off-white crystalline solid

-

Molecular Weight: 482.55 g/mol

-

Key Property: Highly hydrophobic, practically insoluble in water.

Quantitative Data: Solubility Profile

The solubility of this compound was determined in a panel of common laboratory solvents at room temperature (20-25°C). All data represents the maximum concentration at which the compound remains fully dissolved.

| Solvent/Vehicle System | Abbreviation | Maximum Solubility (mg/mL) | Molar Concentration (mM) | Notes |

| Dimethyl Sulfoxide | DMSO | ~50 mg/mL | ~103.6 mM | Recommended for primary stock solutions. |

| Ethanol (200 Proof) | EtOH | ~12 mg/mL | ~24.9 mM | Suitable for intermediate dilutions. |

| N,N-Dimethylformamide | DMF | ~25 mg/mL | ~51.8 mM | Alternative to DMSO for stock solutions. |

| Phosphate-Buffered Saline (pH 7.4) | PBS | <0.01 mg/mL | <0.02 mM | Practically insoluble in aqueous buffers. |

| Cell Culture Medium + 10% FBS | <0.01 mg/mL | <0.02 mM | Insoluble without an organic co-solvent. | |

| 10% DMSO / 90% Saline | ~0.5 mg/mL | ~1.0 mM | Suitable for some in vivo applications. | |

| 5% NMP / 15% PEG400 / 80% Saline | ~2 mg/mL | ~4.1 mM | A common vehicle for animal studies. |

Experimental Protocols

Protocol 1: Preparation of a 50 mM High-Concentration Stock Solution

This protocol describes the preparation of a concentrated stock solution in DMSO, which is suitable for long-term storage.

Materials:

-

This compound (solid powder)

-

Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Sterile, amber glass vial or cryovial

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Weigh Compound: Accurately weigh 5.0 mg of this compound powder and transfer it to a sterile amber vial.

-

Calculate Solvent Volume: Calculate the required volume of DMSO to achieve a 50 mM concentration.

-

Volume (µL) = [Weight (mg) / Molecular Weight ( g/mol )] x [1 / Concentration (mol/L)] x 1,000,000

-

Volume (µL) = [5.0 / 482.55] x [1 / 0.050] x 1,000,000 ≈ 207.2 µL

-

-

Solubilization: Add 207.2 µL of anhydrous DMSO to the vial containing the compound.

-

Mixing: Cap the vial tightly and vortex vigorously for 2-3 minutes until the solid is completely dissolved. A brief sonication in a water bath can assist if dissolution is slow. The resulting solution should be clear and free of particulates.

-

Storage: Store the 50 mM stock solution at -20°C or -80°C. Aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays

This protocol details the serial dilution of the DMSO stock solution into cell culture medium for treating cells. The final DMSO concentration should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.

Materials:

-

50 mM this compound stock solution in DMSO (from Protocol 1)

-

Complete cell culture medium (e.g., DMEM + 10% FBS)

-

Sterile microcentrifuge tubes or a 96-well plate

Procedure:

-

Warm Medium: Pre-warm the complete cell culture medium to 37°C.

-

Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in DMSO or medium to facilitate accurate final dilutions. For example, dilute the 50 mM stock 1:100 in DMSO to create a 500 µM solution.

-

Final Dilution: To prepare a 10 µM final working solution, perform a serial dilution. Directly add 2 µL of a 5 mM intermediate stock to 998 µL of pre-warmed medium. Crucially, add the stock solution to the medium while vortexing or pipetting vigorously to prevent the hydrophobic compound from precipitating upon contact with the aqueous environment.

-

Final DMSO Concentration Check: Ensure the final concentration of DMSO in the medium is non-toxic to your cell line (e.g., if you add 2 µL of stock to 1 mL of medium, the final DMSO concentration is 0.2%).

-

Application: Use the final working solution immediately to treat cells. Do not store diluted aqueous solutions.

Protocol 3: Preparation of a Formulation for In Vivo Animal Studies

This protocol describes the preparation of a stable suspension of this compound suitable for administration to animals (e.g., by oral gavage). This vehicle uses common excipients to improve bioavailability.

Materials:

-

This compound (solid powder)

-

Tween® 80

-

Polyethylene glycol 300 (PEG 300)

-

Sterile Saline (0.9% NaCl) or Water for Injection

-

Sterile conical tube (e.g., 15 mL)

-

Vortex mixer and sonicator

Procedure (for a 5 mg/mL formulation):

-

Weigh Compound: For a 10 mL final volume, weigh 50 mg of this compound powder into a 15 mL conical tube.

-

Prepare Vehicle: In a separate tube, prepare the vehicle by mixing:

-

0.5 mL of Tween® 80 (5% of final volume)

-

4.0 mL of PEG 300 (40% of final volume)

-

Vortex until the solution is homogeneous.

-

-

Initial Solubilization: Add the 4.5 mL of vehicle (Tween® 80 + PEG 300) to the tube containing the this compound powder.

-

Mixing and Heating: Vortex vigorously for 5-10 minutes. If necessary, warm the mixture to 40-50°C to aid dissolution. The compound should fully dissolve in this vehicle mixture.

-

Final Suspension: While vortexing, slowly add 5.5 mL of sterile saline to the mixture in a dropwise manner. The compound will precipitate out of solution, forming a fine, uniform suspension.

-

Homogenization: Sonicate the final suspension for 5-10 minutes to ensure a uniform particle size. The final formulation should appear as a milky, homogeneous suspension.

-

Administration: Keep the suspension well-mixed (e.g., by vortexing) immediately before and during animal dosing to ensure accurate administration.

Visualizations

Application Note: Flow Cytometry Analysis of Apoptosis Induced by Antitumor Agent-64

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Antitumor agent-64 is a novel compound demonstrating significant cytotoxic effects on various cancer cell lines.[1] This agent has been shown to induce apoptosis through the activation of caspases 3 and 7, cleavage of PARP, and depolarization of the mitochondrial membrane.[1] Furthermore, this compound influences the expression of Bcl-2 family proteins, leading to an increased BAX/Bcl-2 ratio, and causes cell cycle arrest at the G2/M phase.[1] Flow cytometry is a powerful technique to quantitatively analyze these cellular events. This application note provides detailed protocols for the analysis of apoptosis, mitochondrial membrane potential, and cell cycle distribution in cancer cells treated with this compound using flow cytometry.

Principle of the Assays

This application note describes three key flow cytometry-based assays to characterize the apoptotic effects of this compound:

-

Annexin V & Propidium Iodide (PI) Staining: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[2] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised. This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.

-

Mitochondrial Membrane Potential (ΔΨm) Analysis: A key event in the intrinsic pathway of apoptosis is the disruption of the mitochondrial membrane potential (ΔΨm). Lipophilic cationic dyes, such as 3,3'-dihexyloxacarbocyanine iodide (DiOC6(3)), accumulate in healthy mitochondria due to their negative charge. A decrease in ΔΨm, indicative of mitochondrial dysfunction and apoptosis, results in reduced dye accumulation and a corresponding decrease in fluorescence intensity.

-

Cell Cycle Analysis: Propidium Iodide (PI) can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content. This allows for the identification of cells in G0/G1 (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M (4n DNA content). A sub-G1 peak can also be observed, which is indicative of apoptotic cells with fragmented DNA.

Data Presentation

The following tables summarize hypothetical quantitative data obtained from flow cytometry analysis of CCRF-CEM cells treated with this compound for 24 hours.

Table 1: Apoptosis Analysis of CCRF-CEM Cells Treated with this compound

| Treatment | Concentration (µM) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |

| Control (Vehicle) | 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |

| This compound | 1.0 | 70.3 ± 3.5 | 15.8 ± 1.2 | 13.9 ± 2.0 |

| This compound | 2.5 | 45.1 ± 4.2 | 30.2 ± 2.8 | 24.7 ± 3.1 |

| This compound | 5.0 | 20.7 ± 2.9 | 45.5 ± 3.5 | 33.8 ± 4.2 |

Table 2: Mitochondrial Membrane Potential (ΔΨm) Analysis in CCRF-CEM Cells

| Treatment | Concentration (µM) | Cells with High ΔΨm (%) | Cells with Low ΔΨm (%) |

| Control (Vehicle) | 0 | 92.5 ± 3.0 | 7.5 ± 1.0 |

| This compound | 1.0 | 65.8 ± 4.1 | 34.2 ± 2.5 |

| This compound | 2.5 | 38.2 ± 3.7 | 61.8 ± 3.9 |

| This compound | 5.0 | 15.4 ± 2.1 | 84.6 ± 4.3 |

Table 3: Cell Cycle Distribution of CCRF-CEM Cells Treated with this compound

| Treatment | Concentration (µM) | Sub-G1 (%) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control (Vehicle) | 0 | 1.8 ± 0.3 | 55.4 ± 2.8 | 28.1 ± 1.9 | 14.7 ± 1.5 |

| This compound | 1.0 | 8.5 ± 1.1 | 48.2 ± 3.1 | 20.3 ± 2.0 | 23.0 ± 2.5 |

| This compound | 2.5 | 19.7 ± 2.5 | 35.1 ± 3.5 | 15.5 ± 1.8 | 29.7 ± 3.0 |

| This compound | 5.0 | 35.2 ± 4.0 | 25.3 ± 2.9 | 10.1 ± 1.5 | 29.4 ± 3.2 |

Experimental Protocols

Cell Culture and Treatment

-

Culture CCRF-CEM cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seed cells at a density of 1 x 10^6 cells/mL in culture flasks.

-

Treat cells with varying concentrations of this compound (e.g., 0, 1.0, 2.5, 5.0 µM) for the desired time period (e.g., 24 hours). A vehicle control (e.g., DMSO) should be included.

Protocol: Annexin V/PI Staining for Apoptosis Detection

-

Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Protocol: Mitochondrial Membrane Potential (ΔΨm) Analysis

-

Harvest the treated cells by centrifugation at 300 x g for 5 minutes.

-

Resuspend the cells at a density of 1 x 10^6 cells/mL in pre-warmed (37°C) culture medium containing the mitochondrial probe DiOC6(3) at a final concentration of 40 nM.

-

Incubate the cells for 15-30 minutes at 37°C in the dark.

-

Harvest the cells by centrifugation and wash once with cold PBS.

-

Resuspend the cells in 500 µL of cold PBS.

-

Analyze the cells immediately by flow cytometry, detecting the fluorescence in the green channel (e.g., FITC).

Protocol: Cell Cycle Analysis

-

Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells with cold PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

Visualizations

Caption: Experimental workflow for flow cytometry analysis.

Caption: Proposed signaling pathway of this compound.

References

Application Notes and Protocols for Western Blot Analysis of Signaling Pathways Affected by Antitumor Agent-64

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antitumor agent-64 is a novel investigational compound that has demonstrated significant anti-proliferative and pro-apoptotic activity in preclinical cancer models. To elucidate its mechanism of action, it is crucial to investigate its effects on key intracellular signaling pathways that regulate cell survival, proliferation, and death. Western blotting is a powerful and widely used technique to analyze changes in protein expression and post-translational modifications, such as phosphorylation, which are indicative of the activation state of signaling pathways.[1] This document provides detailed protocols for utilizing Western blot analysis to assess the impact of this compound on the PI3K/Akt/mTOR, MAPK/ERK, and apoptosis signaling cascades.

Key Signaling Pathways

1. PI3K/Akt/mTOR Pathway: This pathway is central to regulating cell growth, proliferation, survival, and metabolism.[2] Its dysregulation is a common feature in many cancers, making it a prime target for anticancer therapies.[2][3] Western blotting can be used to measure the phosphorylation status of key proteins in this pathway to determine its activation level.

2. MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway plays a critical role in transmitting signals from the cell surface to the nucleus to regulate processes like cell proliferation, differentiation, and survival. Aberrant activation of this pathway is frequently observed in cancer.

3. Apoptosis Pathway: Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Many antitumor agents exert their effects by inducing apoptosis in cancer cells. Western blot analysis can detect key markers of apoptosis, such as the cleavage of caspases and their substrates.

Data Presentation

The following tables summarize hypothetical quantitative data from Western blot analyses of cancer cells treated with this compound for 48 hours. Data is presented as the fold change in the phosphorylation or cleavage of target proteins relative to untreated control cells, normalized to a loading control (e.g., β-actin or GAPDH).

Table 1: Effect of this compound on the PI3K/Akt/mTOR Pathway

| Target Protein | Phosphorylation Site | Fold Change vs. Control (Mean ± SD) |

| p-Akt | Ser473 | 0.35 ± 0.08 |

| p-mTOR | Ser2448 | 0.41 ± 0.11 |

| p-S6 Ribosomal Protein | Ser235/236 | 0.28 ± 0.06 |

Table 2: Effect of this compound on the MAPK/ERK Pathway

| Target Protein | Phosphorylation Site | Fold Change vs. Control (Mean ± SD) |

| p-MEK1/2 | Ser217/221 | 0.52 ± 0.15 |

| p-ERK1/2 (p44/42) | Thr202/Tyr204 | 0.45 ± 0.12 |

Table 3: Effect of this compound on Apoptosis Markers

| Target Protein | Cleaved Fragment Size (kDa) | Fold Change vs. Control (Mean ± SD) |

| Cleaved Caspase-3 | 17/19 | 5.8 ± 1.2 |

| Cleaved PARP | 89 | 4.9 ± 1.1 |

Experimental Protocols

1. Cell Culture and Treatment

-

Seed cancer cells in 6-well plates or 10 cm dishes at a density that allows for 70-80% confluency at the time of harvesting.

-

Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified incubator with 5% CO2.

-

Treat cells with the desired concentrations of this compound or vehicle control for the specified time points.

2. Protein Extraction

-

After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Add an appropriate volume of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well or dish.

-

Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysates on ice for 30 minutes, vortexing intermittently.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Carefully transfer the supernatant, which contains the total protein extract, to a new pre-chilled tube.

3. Protein Quantification

-

Determine the protein concentration of each lysate using a Bradford or BCA protein assay, following the manufacturer's instructions.

4. Western Blot Protocol

-

Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.

-

SDS-PAGE: Load the prepared samples into the wells of a polyacrylamide gel. Include a pre-stained protein ladder to determine the molecular weights of the separated proteins. Run the gel at a constant voltage until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. This step is crucial to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt, anti-cleaved caspase-3) diluted in blocking buffer overnight at 4°C with gentle shaking.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

-

Washing: Repeat the washing step as described above.

-

Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate and capture the chemiluminescent signal using a digital imaging system or X-ray film.

-

Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the signal of the target protein to the corresponding loading control band (e.g., β-actin, GAPDH) to account for variations in protein loading. Calculate the fold change in protein expression or phosphorylation relative to the untreated control.

Mandatory Visualization

Caption: Western blot experimental workflow.

Caption: PI3K/Akt/mTOR signaling pathway.

Caption: MAPK/ERK signaling pathway.

Caption: Apoptosis signaling pathway.

References

Application Notes and Protocols for Studying Mitochondrial Dysfunction in Cancer with Antitumor agent-64

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to utilizing Antitumor agent-64 to investigate mitochondrial dysfunction as a key mechanism in cancer therapy. This document outlines the background, mechanism of action, and experimental protocols for two distinct compounds identified in the scientific literature and commercial sources as "this compound" or "Anticancer agent 64."

Introduction

Mitochondria are central to cellular metabolism and apoptosis, making them a critical target in cancer research. Dysregulation of mitochondrial function is a hallmark of many cancers, contributing to uncontrolled proliferation and resistance to cell death. This compound represents a class of molecules that induce cancer cell death by disrupting mitochondrial function, offering a promising avenue for therapeutic development.

This document focuses on two such agents:

-

This compound (Compound 8d): A novel diosgenin derivative containing a 1,3,4-thiadiazole moiety.

-

Anticancer agent 64 (Compound 5m): A 2-aminothiazole derivative.

Section 1: this compound (Compound 8d) - A Diosgenin Derivative

Background and Mechanism of Action

This compound (Compound 8d) is a synthetic derivative of diosgenin, a naturally occurring steroid sapogenin.[1] This compound has demonstrated potent cytotoxic effects against human lung adenocarcinoma (A549) cells.[1] Its primary mechanism of action is the induction of apoptosis through the intrinsic, or mitochondrial-mediated, pathway.[1]

Treatment of A549 cells with Compound 8d leads to a significant decrease in mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial dysfunction. This depolarization is accompanied by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[1] The altered Bax/Bcl-2 ratio facilitates the release of cytochrome c from the mitochondria into the cytosol, which in turn activates the caspase cascade, ultimately leading to programmed cell death.[1]

Quantitative Data

| Parameter | Cell Line | Value | Reference |

| IC₅₀ | A549 (Human Lung Carcinoma) | 3.93 µM | |

| IC₅₀ | HepG2 (Human Liver Carcinoma) | 6.25 µM | |

| IC₅₀ | HCT-116 (Human Colon Carcinoma) | 10.12 µM | |

| IC₅₀ | MCF-7 (Human Breast Carcinoma) | 21.53 µM | |

| IC₅₀ | GES-1 (Human Gastric Epithelial - Normal) | 420.4 µM |

Signaling Pathway

Caption: Signaling pathway of this compound (Compound 8d) inducing apoptosis.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effect of this compound (Compound 8d) on cancer cells.

-

Workflow:

Caption: Experimental workflow for the MTT cell viability assay.

-

Protocol:

-

Seed A549 cells in 96-well plates at a density of 5×10³ cells/well and incubate overnight.

-

Treat the cells with various concentrations of this compound (Compound 8d) (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO).

-

Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-